3-(3,4-Dimethoxyphenyl)-3-hydroxy-1-phenylpropan-1-one
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Overview
Description
3-(3,4-Dimethoxyphenyl)-3-hydroxy-1-phenylpropan-1-one is an organic compound belonging to the class of phenylpropanoids. This compound is characterized by the presence of a phenyl ring substituted with two methoxy groups and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethoxyphenyl)-3-hydroxy-1-phenylpropan-1-one can be achieved through several methods. One common approach involves the reaction of 3,4-dimethoxybenzaldehyde with acetophenone in the presence of a base, followed by a reduction step to yield the desired product . The reaction conditions typically include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reduction step can be carried out using sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxyphenyl)-3-hydroxy-1-phenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 3-(3,4-Dimethoxyphenyl)-3-oxo-1-phenylpropan-1-one.
Reduction: Formation of 3-(3,4-Dimethoxyphenyl)-3-hydroxy-1-phenylpropan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3,4-Dimethoxyphenyl)-3-hydroxy-1-phenylpropan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethoxyphenyl)-3-hydroxy-1-phenylpropan-1-one involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of dopamine with methoxy groups at the 3 and 4 positions.
3,4-Dimethoxyphenylacetic acid: A related compound with a carboxylic acid group instead of a hydroxyl group.
3,4-Dimethoxyphenylpropionic acid: Similar structure with a propionic acid group.
Uniqueness
3-(3,4-Dimethoxyphenyl)-3-hydroxy-1-phenylpropan-1-one is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its structural features make it a valuable compound in both research and industrial applications .
Properties
CAS No. |
648416-42-6 |
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Molecular Formula |
C17H18O4 |
Molecular Weight |
286.32 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-3-hydroxy-1-phenylpropan-1-one |
InChI |
InChI=1S/C17H18O4/c1-20-16-9-8-13(10-17(16)21-2)15(19)11-14(18)12-6-4-3-5-7-12/h3-10,15,19H,11H2,1-2H3 |
InChI Key |
OAGKHLNBQNGQQV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CC(=O)C2=CC=CC=C2)O)OC |
Origin of Product |
United States |
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